2-[(3,4-dimethoxyphenyl)methyl]-7-(2-hydroxy-6-phenylhexan-3-yl)-5-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one
Description
The compound 2-[(3,4-dimethoxyphenyl)methyl]-7-(2-hydroxy-6-phenylhexan-3-yl)-5-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one is a structurally complex imidazo-triazinone derivative. Its core scaffold consists of a fused imidazo-triazinone ring system, substituted with a 3,4-dimethoxyphenylmethyl group at position 2, a 2-hydroxy-6-phenylhexan-3-yl side chain at position 7, and a methyl group at position 5.
Properties
Molecular Formula |
C27H34N4O4 |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methyl]-7-(2-hydroxy-6-phenylhexan-3-yl)-5-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C27H34N4O4/c1-17-25-27(33)29-24(16-20-13-14-22(34-3)23(15-20)35-4)30-31(25)26(28-17)21(18(2)32)12-8-11-19-9-6-5-7-10-19/h5-7,9-10,13-15,18,21,24,30,32H,8,11-12,16H2,1-4H3,(H,29,33) |
InChI Key |
GYIYMXLUPXTHGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)NC(NN2C(=N1)C(CCCC3=CC=CC=C3)C(C)O)CC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity and Computational Analysis
Structural comparisons of this compound with analogs rely on computational metrics such as the Tanimoto coefficient and Dice index , which quantify molecular similarity based on fingerprint descriptors (e.g., Morgan fingerprints or MACCS keys) . Key structural differences include:
- Core scaffold : The imidazo[5,1-f][1,2,4]triazin-4-one core is shared with compounds like 7,7-diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-one . However, the substituents at positions 2, 5, and 7 distinguish the target compound.
- Substituent variability : The 2-hydroxy-6-phenylhexan-3-yl side chain introduces a unique aliphatic-hydroxyl motif absent in simpler analogs (e.g., diphenyl-substituted derivatives) .
Table 1: Structural Comparison of Imidazo-Triazinone Derivatives
*Hypothetical values based on Morgan fingerprints (radius = 2).
Bioactivity Profiles and Structure-Activity Relationships (SAR)
Bioactivity data for imidazo-triazinone derivatives highlight the impact of substituents on antimicrobial activity:
- Antifungal activity : The 7,7-diphenyl analog (MIC = 8–16 µg/mL against Candida albicans) outperforms pyrazole hybrids, suggesting bulky aromatic groups at position 7 enhance antifungal potency .
- Role of polar groups : The hydroxyl group in the target compound’s side chain may improve solubility or hydrogen-bonding interactions, though its direct impact on activity requires experimental validation.
Activity cliffs (structurally similar compounds with divergent potencies) are observed in related datasets. For example, minor changes in substituents (e.g., replacing phenyl with hexyl groups) can reduce docking affinity by >20% due to altered protein-ligand interactions .
Pharmacokinetic and Physicochemical Properties
Similarity indexing using Tanimoto coefficients (e.g., ~70% similarity between SAHA and aglaithioduline ) can predict properties of the target compound:
- Metabolic stability : The hydroxyl group may serve as a site for Phase II metabolism, necessitating prodrug strategies for optimization.
Docking and Binding Affinity Studies
Molecular docking simulations suggest that substituent variations significantly influence binding modes:
- Hydrophobic interactions : The phenylhexan-3-yl side chain may occupy hydrophobic pockets in target enzymes, similar to diphenyl analogs .
- Polar contacts : The hydroxyl group could form hydrogen bonds with catalytic residues, analogous to interactions observed in HDAC inhibitors .
Table 2: Hypothetical Docking Affinities* of Imidazo-Triazinone Derivatives
*Values illustrative, based on methods in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
